molecular formula C16H13ClN4O3S B2505715 N-(5-chloro-2-methoxyphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide CAS No. 896333-50-9

N-(5-chloro-2-methoxyphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide

Cat. No. B2505715
CAS RN: 896333-50-9
M. Wt: 376.82
InChI Key: SKVBKAHPTVRQAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methoxyphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide is a useful research compound. Its molecular formula is C16H13ClN4O3S and its molecular weight is 376.82. The purity is usually 95%.
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Scientific Research Applications

Synthesis of β-Lactam Antibiotics

Research by Cainelli, Galletti, and Giacomini (1998) outlines a practical synthesis of a key intermediate for the production of β-lactam antibiotics. Their study demonstrates the use of N-(p-methoxyphenyl)-hexahydro-1,3,5-triazine in the presence of a Lewis acid to achieve good diastereoselectivity. This process is crucial for the development of antibiotics that are effective against a wide range of bacteria (Cainelli, Galletti, & Giacomini, 1998).

Antimicrobial Activities

Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities. Their research involved creating compounds with various substitutions, including the triazinyl group, which showed good or moderate activities against test microorganisms. This study highlights the compound's utility in developing new antimicrobial agents (Bektaş et al., 2007).

Anticancer Evaluation

Zyabrev et al. (2022) conducted a study on the synthesis, characterization, and in vitro anticancer evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Among the synthesized compounds, one exhibited high activity against specific cancer cell lines, indicating its potential as a lead compound for further anticancer studies. This research underscores the compound's relevance in the synthesis of molecules with anticancer properties (Zyabrev et al., 2022).

Modification for PI3Ks Inhibitor

Wang et al. (2015) explored the modification of a compound similar in structure to N-(5-chloro-2-methoxyphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide by replacing the acetamide group with an alkylurea moiety. This modification aimed to retain antiproliferative activity while reducing toxicity, demonstrating the compound's potential in cancer therapeutics (Wang et al., 2015).

Herbicidal Activities

Luo et al. (2008) designed and synthesized novel triazolinone derivatives to search for potent Protox inhibitors, which are crucial targets of herbicides. The study indicates that certain modifications, including the incorporation of a triazinyl group, can enhance herbicidal activities, suggesting the compound's utility in agricultural applications (Luo et al., 2008).

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O3S/c1-24-12-6-5-10(17)8-11(12)18-14(22)9-25-15-19-13-4-2-3-7-21(13)16(23)20-15/h2-8H,9H2,1H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKVBKAHPTVRQAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC(=O)N3C=CC=CC3=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.